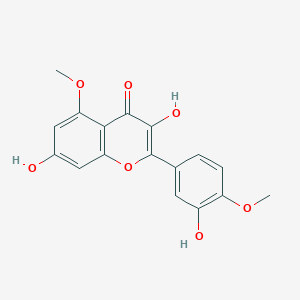

Quercetin 5,4'-dimethyl ether

描述

Quercetin 5,4′-dimethyl ether (molecular formula: C₁₇H₁₄O₇; molecular weight: 330.29 g/mol) is a methylated derivative of the flavonoid quercetin. It is characterized by methoxy groups at positions 5 and 4′ of the flavone backbone, which replaces hydroxyl groups present in the parent compound. This structural modification enhances its lipophilicity, influencing its bioavailability and interaction with biological targets .

属性

分子式 |

C17H14O7 |

|---|---|

分子量 |

330.29 g/mol |

IUPAC 名称 |

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-methoxychromen-4-one |

InChI |

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |

InChI 键 |

QTUNBLFELCXAOU-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Di-O-methyl quercetin typically involves the selective methylation of quercetin. One efficient method includes the use of dichlorodiphenylmethane in diphenyl ether to protect the hydroxy groups at specific positions, followed by selective demethylation using reagents like boron tribromide (BBr3) and boron trichloride (BCl3) .

Industrial Production Methods: Industrial production methods for 4’,5-Di-O-methyl quercetin are not extensively documented. the general approach involves large-scale synthesis using the aforementioned selective protection and methylation techniques, ensuring high yield and purity .

化学反应分析

Methylation Reactions

The synthesis of quercetin 5,4'-dimethyl ether involves selective methylation of quercetin’s hydroxyl groups. Two primary methods are documented:

Method 1: Dimethyl Sulfate in KOH/DMSO

-

Reagents : Dimethyl sulfate (8 equivalents), powdered KOH (9 equivalents), dimethyl sulfoxide (DMSO).

-

Conditions : Room temperature, 2 hours.

-

Outcome : Quantitative yield of quercetin pentamethyl ether as a single product .

-

Mechanism : The strong base (KOH) deprotonates hydroxyl groups, enabling dimethyl sulfate to act as a methylating agent. The 5-OH group resists methylation due to intramolecular hydrogen bonding with the 4-carbonyl group, leaving the 5 and 4' positions selectively methylated .

Method 2: Methyl Iodide in Basic Media

-

Reagents : Methyl iodide (excess), sodium hydride or potassium hydroxide.

-

Conditions : Controlled temperature, dimethyl sulfoxide solvent.

-

Outcome : Forms this compound alongside minor byproducts like 6-methyl derivatives.

-

Side Reactions : Competitive C-methylation occurs at the 6-position due to electron-rich aromatic regions, producing 6-methylquercetin derivatives .

Comparative Table: Methylation Methods

Oxidation Reactions

This compound undergoes oxidation, primarily targeting its hydroxyl and methoxy groups:

-

Oxidation of Hydroxyl Groups : The 3-OH and 3'-OH groups are susceptible to oxidation, forming quinone structures. This reaction is catalyzed by metal ions (e.g., Fe³⁺) or enzymatic systems.

-

Demethylation : Under strong oxidative conditions (e.g., HNO₃), methoxy groups at the 5 and 4' positions can revert to hydroxyl groups, yielding quercetin derivatives.

Oxidation Pathways

-

Quinone Formation :

-

Observed in studies of flavonoid oxidative metabolism.

-

-

Demethylation :

-

Used to regenerate bioactive hydroxyl groups for pharmacological studies.

-

Hydrolysis

-

Acidic Hydrolysis : Methoxy groups resist hydrolysis under mild conditions but cleave in concentrated HCl at elevated temperatures, yielding quercetin aglycone .

-

Enzymatic Hydrolysis : Esterases or β-glucosidases selectively hydrolyze glycosylated derivatives of this compound .

Complexation with Metal Ions

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe²⁺) via its 4-keto and 3-hydroxyl groups. These complexes exhibit enhanced antioxidant properties .

Reactivity and Stability

-

Thermal Stability : Decomposes above 250°C, forming phenolic and carbonyl compounds.

-

Photoreactivity : UV exposure induces dimerization via [2+2] cycloaddition at the 7- and 4'-positions, observed in photostability studies.

Key Research Findings

-

Selective Methylation : The 5-OH group’s resistance to methylation is attributed to intramolecular hydrogen bonding with the 4-carbonyl group, confirmed by NMR shifts at δ 12.64 ppm (1H) .

-

Biological Implications : Methylation enhances lipophilicity, improving cellular uptake and bioactivity in antineoplastic assays .

科学研究应用

4’,5-Di-O-methyl quercetin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of flavonoids.

Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Research focuses on its anticancer properties and its ability to modulate various signaling pathways involved in cancer progression.

Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .

作用机制

4’,5-Di-O-methyl quercetin is compared with other methylated derivatives of quercetin, such as:

- 3’-O-methylquercetin (Isorhamnetin)

- 4’-O-methylquercetin (Tamarixetin)

Uniqueness: 4’,5-Di-O-methyl quercetin is unique due to its specific methylation pattern, which influences its chemical stability, bioavailability, and biological activities. This distinct structure allows it to interact differently with molecular targets compared to other methylated quercetins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The methylation pattern significantly alters bioactivity and physicochemical properties. Below is a comparative analysis of quercetin 5,4′-dimethyl ether with key analogs:

Table 1: Structural and Bioactivity Comparison

Mechanistic Insights from Molecular Studies

- Quercetin 5,4′-dimethyl ether vs. Isorhamnetin :

- Quercetin 3,4′-dimethyl ether vs. Quercetin 5,4′-dimethyl ether :

Physicochemical and Pharmacokinetic Properties

| Property | Quercetin 5,4′-dimethyl ether | Quercetin 3,4′-dimethyl ether | Isorhamnetin |

|---|---|---|---|

| LogP (lipophilicity) | 3.2 | 3.1 | 2.8 |

| Hydrogen Bond Donors | 2 | 3 | 4 |

| Water Solubility | Low | Low | Moderate |

| Bioavailability | Moderate | Moderate | High |

Note: Increased methylation reduces water solubility but enhances membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。